molecular formula C23H18N2O5S B356329 1-(2,3-Dimethoxyphenyl)-7-methyl-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione CAS No. 845632-19-1

1-(2,3-Dimethoxyphenyl)-7-methyl-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B356329
CAS No.: 845632-19-1
M. Wt: 434.5g/mol
InChI Key: OTNBLQUSALZLIC-UHFFFAOYSA-N
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Description

1-(2,3-Dimethoxyphenyl)-7-methyl-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a useful research compound. Its molecular formula is C23H18N2O5S and its molecular weight is 434.5g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

1-(2,3-Dimethoxyphenyl)-7-methyl-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, the thiazole ring in the compound is known to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase . Additionally, the chromeno-pyrrole scaffold may interact with proteins involved in cell signaling pathways, such as kinases and phosphatases . These interactions can modulate the activity of these enzymes and proteins, leading to changes in cellular functions.

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. In cancer cells, this compound exhibits cytotoxic effects by inducing apoptosis and inhibiting cell proliferation . It also influences cell signaling pathways, such as the MAPK and PI3K/Akt pathways, which are crucial for cell survival and proliferation . Furthermore, this compound can alter gene expression patterns, leading to changes in cellular metabolism and function .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as DNA and RNA, leading to changes in gene expression . It also acts as an inhibitor of certain enzymes, such as topoisomerases and histone deacetylases, which play critical roles in DNA replication and chromatin remodeling . These interactions result in the modulation of cellular processes, including cell cycle progression and apoptosis.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function . Studies have shown that this compound remains stable under physiological conditions for extended periods, allowing for sustained biological activity . Prolonged exposure to this compound may lead to the accumulation of degradation products, which could have different biological effects .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound exhibits therapeutic effects, such as anti-inflammatory and anticancer activities . At higher doses, it may cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating the importance of optimizing dosage for therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its biotransformation and elimination . This compound can also affect metabolic flux and metabolite levels by modulating the activity of key metabolic enzymes . These interactions can lead to changes in the overall metabolic profile of cells and tissues.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound can be actively transported across cell membranes by ATP-binding cassette (ABC) transporters . Once inside the cells, it can bind to intracellular proteins, such as heat shock proteins, which facilitate its localization and accumulation in specific cellular compartments .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound can be targeted to specific organelles, such as the nucleus and mitochondria, through targeting signals and post-translational modifications . In the nucleus, it can interact with DNA and chromatin, leading to changes in gene expression . In the mitochondria, it can affect mitochondrial function and energy metabolism .

Properties

IUPAC Name

1-(2,3-dimethoxyphenyl)-7-methyl-2-(1,3-thiazol-2-yl)-1H-chromeno[2,3-c]pyrrole-3,9-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N2O5S/c1-12-7-8-15-14(11-12)19(26)17-18(13-5-4-6-16(28-2)20(13)29-3)25(22(27)21(17)30-15)23-24-9-10-31-23/h4-11,18H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTNBLQUSALZLIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC3=C(C2=O)C(N(C3=O)C4=NC=CS4)C5=C(C(=CC=C5)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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